molecular formula C9H15NO B13082295 5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine

5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine

Cat. No.: B13082295
M. Wt: 153.22 g/mol
InChI Key: YCYXRRDUUFLONF-UHFFFAOYSA-N
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Description

5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a five-membered oxolane ring with two methyl groups at the 5-position and an N-(prop-2-yn-1-yl)amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 5,5-dimethyl-3-hydroxyoxolane with prop-2-yn-1-amine in the presence of a suitable catalyst. The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.

Major Products

The major products formed from these reactions include oxo derivatives, reduced amine or alcohol derivatives, and substituted oxolane compounds.

Scientific Research Applications

5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-N-(prop-2-yn-1-yl)oxolan-3-amine: Similar structure but with one less methyl group.

    5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-2-one: Similar structure but with an oxo group at the 2-position instead of an amine group.

Uniqueness

5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

5,5-dimethyl-N-prop-2-ynyloxolan-3-amine

InChI

InChI=1S/C9H15NO/c1-4-5-10-8-6-9(2,3)11-7-8/h1,8,10H,5-7H2,2-3H3

InChI Key

YCYXRRDUUFLONF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CO1)NCC#C)C

Origin of Product

United States

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